Product packaging for Methylcarbamylcholine chloride(Cat. No.:CAS No. 14721-76-7)

Methylcarbamylcholine chloride

Cat. No.: B089156
CAS No.: 14721-76-7
M. Wt: 196.67 g/mol
InChI Key: RPJDIXRPQHHJFC-UHFFFAOYSA-N
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Description

Historical Context of Cholinergic Ligand Discovery

The journey to understanding the cholinergic system began with the identification of acetylcholine (B1216132) itself. While first synthesized in 1867, its role as a neurotransmitter was not fully appreciated until the early 20th century through the pioneering work of scientists like Sir Henry Dale and Otto Loewi. psu.edu Dale's research, in particular, distinguished between the "muscarinic" and "nicotinic" actions of acetylcholine, based on the differential effects of muscarine (B1676868) (from Amanita muscaria mushrooms) and nicotine (B1678760) (from tobacco) on various tissues. patsnap.com This laid the groundwork for classifying acetylcholine receptors into two major superfamilies: muscarinic and nicotinic receptors.

The inherent instability of acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase, spurred the development of more stable synthetic analogs. drugbank.com Among the early and most influential of these were carbamyl esters of choline (B1196258), such as carbachol (B1668302). drugbank.com These synthetic derivatives, including the later-developed methylcarbamylcholine, offered the advantage of resistance to enzymatic degradation, providing a more sustained and controllable means of stimulating cholinergic receptors in experimental settings. patsnap.comdrugbank.com The development of radiolabeled versions of these ligands, such as [3H]methylcarbamylcholine, further revolutionized the field, enabling direct measurement of receptor binding characteristics. nih.gov

Rationale for Utilizing Methylcarbamylcholine Chloride as a Pharmacological Probe

The selection of a pharmacological tool is dictated by its specific properties and the experimental question at hand. This compound offers several distinct advantages that have made it a valuable asset in cholinergic research.

A primary rationale for its use is its relative selectivity for nicotinic acetylcholine receptors (nAChRs) over muscarinic acetylcholine receptors (mAChRs), especially when compared to the broader agonist carbachol. nih.gov While it does exhibit some activity at muscarinic receptors, its potency is significantly lower. nih.gov This preferential activity allows researchers to dissect the specific contributions of nAChRs to complex physiological processes.

Furthermore, its resistance to hydrolysis by acetylcholinesterase is a crucial feature. patsnap.comdrugbank.comamericanchemicalsuppliers.com This stability ensures a longer duration of action compared to acetylcholine, allowing for more sustained receptor activation in experimental preparations, which is essential for studying downstream signaling events and long-term changes in neuronal activity. nih.gov

The development of radiolabeled [3H]this compound ([3H]-MCC) has been instrumental in its use as a pharmacological probe. nih.gov This has enabled quantitative studies of nAChR binding sites in various tissues, particularly in the brain, providing valuable data on receptor density (Bmax) and affinity (Kd). nih.govnih.gov These binding assays have been critical in characterizing the distribution and pharmacological properties of nAChRs.

Overview of this compound's Role in Cholinergic Neurotransmission Studies

This compound has been employed in a wide range of studies to investigate the multifaceted roles of cholinergic neurotransmission. Its ability to selectively activate nAChRs has made it a key tool for exploring their involvement in synaptic transmission and plasticity.

Research has utilized this compound to study the modulation of neurotransmitter release. For instance, studies have shown that N-methylcarbamylcholine can enhance the spontaneous release of acetylcholine from certain brain regions by acting on presynaptic nicotinic receptors. jneurosci.org It has also been used to stimulate the release of other neurotransmitters, such as noradrenaline from adrenal medullary cells, further highlighting the widespread influence of nAChR activation. nih.gov

In functional studies, this compound has been used to elicit physiological responses mediated by nAChRs. For example, it has been shown to depolarize isolated sympathetic ganglia, an effect that can be blocked by nicotinic antagonists. nih.gov Such experiments have been crucial in defining the functional consequences of nAChR activation in various neuronal and non-neuronal tissues. The compound's ability to contract skeletal muscle, like the frog rectus abdominis, further demonstrates its action at the neuromuscular junction, a classic model for nicotinic cholinergic transmission. nih.gov

The following tables present a summary of research findings, illustrating the quantitative data that underscores the utility of this compound as a pharmacological probe.

Interactive Data Table: Binding Characteristics of [3H]this compound

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)
[3H]MethylcarbamylcholineWhole rat brain membrane1.0764
[3H]NicotineWhole rat brain membrane0.89115
[3H]CytisineWhole rat brain membrane0.1599
This table is based on data from a study comparing the binding of three nicotinic agonists in rat brain membranes. nih.gov

Interactive Data Table: Functional Potency of this compound

AgonistReceptor SubtypeCell LineEC50 (µM)
This compoundMouse α4β2 nAChRHEK293T1.07
This table presents the half-maximal effective concentration (EC50) of this compound in activating mouse α4β2 nicotinic acetylcholine receptors.

Interactive Data Table: Inhibitory Constants (Ki) of Various Cholinergic Ligands against [3H]Methylcarbamylcholine Binding

CompoundKi (nM)
(-)-Cytisine0.1
(-)-Nicotine0.5
(-)-Lobeline2.0
Methylcarbamylcholine2.0
Carbachol20
Arecoline100
Oxotremorine>1000
This table shows the inhibitory constants (Ki) of several cholinergic compounds in displacing [3H]methylcarbamylcholine from its binding sites in rat brain membranes, indicating their relative affinities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17ClN2O2 B089156 Methylcarbamylcholine chloride CAS No. 14721-76-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-8-7(10)11-6-5-9(2,3)4;/h5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJDIXRPQHHJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045789
Record name Methylcarbamylcholine chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14721-76-7
Record name Ethanaminium, N,N,N-trimethyl-2-[[(methylamino)carbonyl]oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline, chloride, methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylcarbamylcholine chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology of Methylcarbamylcholine Chloride

Cholinergic Receptor System Agonism

Methylcarbamylcholine chloride exhibits activity at both major classes of cholinergic receptors: nicotinic and muscarinic. ontosight.aiontosight.ai This broad-spectrum agonism allows it to influence a wide array of physiological processes mediated by the cholinergic system.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist Profile

This compound acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). nih.gov Studies have demonstrated its ability to selectively bind to and activate these ligand-gated ion channels. nih.govnih.gov This activation leads to a conformational change in the receptor, opening an intrinsic ion channel permeable to cations such as sodium, potassium, and in some cases, calcium. wikipedia.org The influx of these ions causes depolarization of the postsynaptic membrane, leading to excitatory neurotransmission. wikipedia.org Research has highlighted that this compound can be more efficacious at the cation-selective nicotinic receptor compared to other cholinergic agents. physiology.org

Muscarinic Acetylcholine Receptor (mAChR) Modulation

In addition to its nicotinic activity, this compound also modulates muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). ontosight.aiontosight.ai While it is a known agonist, its interaction with mAChRs is often considered in the context of its more pronounced nicotinic effects. nih.govnih.gov Studies have shown that its binding to mAChRs is significantly weaker compared to its affinity for nAChRs. nih.gov For instance, in binding assays, this compound is only poorly displaced by muscarinic agents. nih.gov The activation of mAChRs by agonists like this compound initiates a cascade of intracellular signaling events through the coupling to various G proteins, such as Gq/11 or Gi/o. sigmaaldrich.com This can lead to the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate and diacylglycerol, or the inhibition of adenylyl cyclase, depending on the receptor subtype (M1-M5) and the cell type. sigmaaldrich.com

Receptor Binding Kinetics and Selectivity

The pharmacological profile of this compound is further defined by its binding kinetics and selectivity for different cholinergic receptor subtypes. These properties are crucial for understanding its specific effects at a molecular level.

Radioligand Binding Studies (e.g., [3H]-Methylcarbamylcholine)

The tritiated form of methylcarbamylcholine, [3H]-methylcarbamylcholine ([3H]-MCC), has been developed and utilized as a specific radioligand for studying neuronal nicotinic receptors. nih.govnih.gov Radioligand binding assays with [3H]-MCC have been instrumental in characterizing the properties of nAChRs in brain tissue.

In studies using rat brain membranes, Scatchard analysis revealed that [3H]-MCC binds to a high-affinity site. nih.govnih.gov This binding is saturable and specific to nicotinic sites, especially when muscarinic receptors are blocked by an antagonist like atropine (B194438). nih.gov The binding of [3H]-MCC is potently inhibited by nicotinic agonists and antagonists, further confirming its specificity for nAChRs. nih.gov

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Hill Coefficient
[3H]-MethylcarbamylcholineRat Cerebral Cortex Membranes11.0118.40.92
[3H]-MethylcarbamylcholineRat Cerebral Cortex Membranes (Non-selective)8.0125.00.98

This table presents data from radioligand binding studies of [3H]-Methylcarbamylcholine to rat cerebral cortex membranes under conditions selective for nicotinic receptors (in the presence of atropine) and under non-selective conditions. Data sourced from nih.gov.

Subtype-Specific Nicotinic Receptor Affinity and Efficacy Profiling (e.g., α4β2, α7 nAChRs)

This compound demonstrates differential affinity and efficacy at various nAChR subtypes. The most abundant nAChR subtypes in the brain are the α4β2 and α7 subtypes. wikipedia.orgnih.gov

Research indicates that [3H]-methylcarbamylcholine binding is particularly useful for studying α4β2 nAChRs. semanticscholar.orgmdpi.com The α4β2 receptor exists in two main stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which exhibit different sensitivities to nicotine (B1678760) and varying calcium permeability. wikipedia.org Methylcarbamylcholine's interaction with these subtypes contributes to its complex pharmacological effects.

While it is a potent agonist at several nAChR subtypes, its efficacy can vary. For example, some studies have suggested that while it is a potent agonist, it may act as a weak partial agonist at α4β2 nAChRs. mdpi.com In contrast, its activity at the α7 nAChR, another major neuronal nicotinic receptor, is also a subject of investigation, with some agonists showing selectivity for this subtype. nih.gov The differential activation of these subtypes is key to the diverse central and peripheral effects of this compound.

Cellular and Subcellular Signaling Pathways

The binding of this compound to its target receptors initiates a variety of cellular and subcellular signaling events.

Upon activation of nAChRs, the primary signaling event is the rapid influx of cations, leading to membrane depolarization. wikipedia.org In some cases, particularly with α7 nAChRs, this can also lead to a significant influx of Ca2+. umich.edu This increase in intracellular calcium can, in turn, activate a host of downstream signaling cascades, including calcium-dependent kinases and phosphatases, leading to modulation of gene expression and other cellular functions. umich.edu Studies have shown that for α4β2 receptors, the agonist-evoked increase in intracellular calcium is primarily due to direct entry through the channel, with a smaller contribution from the release of calcium from intracellular stores. umich.edu

Activation of mAChRs by this compound triggers G protein-mediated signaling pathways. sigmaaldrich.com For M1, M3, and M5 receptors, this typically involves the Gq/11 pathway, leading to the activation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.com IP3 mediates the release of Ca2+ from the endoplasmic reticulum, while DAG activates protein kinase C. sigmaaldrich.com For M2 and M4 receptors, the signaling occurs through the Gi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. sigmaaldrich.com These pathways can also intersect with other signaling networks, such as MAP kinase pathways, influencing a wide range of cellular responses from neuronal excitability to hormone secretion. sigmaaldrich.com

Ion Channel Gating Mechanisms

The primary mechanism of action of this compound involves the direct gating of ligand-gated ion channels, specifically nicotinic acetylcholine receptors (nAChRs). ontosight.aiwikipedia.org These receptors are transmembrane proteins composed of five subunits arranged around a central ion pore. kenhub.comlibretexts.org The binding of an agonist like this compound to the receptor's orthosteric site induces a conformational change in the protein, leading to the opening of the ion channel. kenhub.comlibretexts.org

The gating process is a complex event involving the rotation and movement of transmembrane helices. nih.govnih.gov Upon agonist binding, the subunits undergo a rotational movement which is transmitted to the transmembrane domains. This movement alters the conformation of the pore-lining helices, effectively opening the gate and allowing ions to flow across the membrane. nih.govnih.gov The specific ions that permeate the channel depend on the subunit composition of the nAChR, which confers ion selectivity. kenhub.com For instance, neuronal nAChRs are primarily permeable to cations such as sodium (Na⁺) and calcium (Ca²⁺), while being less permeable to potassium (K⁺). kenhub.com

Research has shown that the interaction between the agonist and the receptor is influenced by the charge distribution on both molecules. wikipedia.org The positively charged quaternary ammonium (B1175870) group of this compound is crucial for its interaction with the negatively charged residues in the binding pocket of the nAChR. ontosight.ai

The table below summarizes the key characteristics of ion channel gating by this compound.

FeatureDescription
Receptor Type Nicotinic Acetylcholine Receptors (nAChRs)
Gating Mechanism Ligand-gated
Agonist Binding Site Orthosteric site on the α-subunits
Conformational Change Rotational movement of subunits
Ion Permeability Primarily Na⁺ and Ca²⁺

Intracellular Signaling Cascades Triggered by Receptor Activation

The activation of acetylcholine receptors by this compound not only leads to direct ion channel gating but also initiates a cascade of intracellular signaling events. plos.orgwikipedia.org These cascades are a series of biochemical reactions within the cell that amplify the initial signal and lead to a cellular response. wikipedia.org

When this compound binds to metabotropic muscarinic acetylcholine receptors (mAChRs), it triggers the activation of G-proteins. ontosight.ai This activation, in turn, can initiate several downstream signaling pathways. One of the key pathways involves the activation of phospholipase C (PLC). mdpi.com Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. mdpi.com The increase in intracellular Ca²⁺ concentration is a versatile signal that can modulate the activity of numerous enzymes and proteins, including protein kinase C (PKC). mdpi.com DAG, the other second messenger, remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates PKC. mdpi.com Activated PKC can then phosphorylate a variety of target proteins, leading to changes in gene expression, cell metabolism, and other cellular functions. mdpi.complos.org

The table below outlines a simplified signaling cascade initiated by this compound at muscarinic receptors.

StepMolecule/EventFunction
1This compoundBinds to and activates muscarinic acetylcholine receptors.
2G-proteinActivated by the receptor.
3Phospholipase C (PLC)Activated by the G-protein.
4PIP2 CleavagePLC cleaves PIP2 into IP3 and DAG.
5IP3Binds to receptors on the endoplasmic reticulum, releasing Ca²⁺.
6DAG and Ca²⁺Together, they activate Protein Kinase C (PKC).
7Protein Kinase C (PKC)Phosphorylates target proteins, leading to a cellular response.

Structure Activity Relationship Sar Analysis of Methylcarbamylcholine Chloride

Qualitative Structure-Activity Relationship Investigations

Qualitative SAR analysis identifies key chemical groups and structural features responsible for the biological effects of a molecule. ijpsr.com For methylcarbamylcholine chloride, like other cholinergic agonists, specific components of its structure are crucial for its function. The molecule's chemical structure includes a quaternary ammonium (B1175870) group and a carbamyl group, both of which are fundamental to its pharmacological activity. ontosight.ai

The quaternary ammonium group carries a permanent positive charge. ontosight.ai This cationic head is a primary determinant for binding, as it engages with a complementary negatively charged region (anionic subsite) within the binding pocket of cholinergic receptors. ontosight.airesearchgate.net This electrostatic interaction is a critical first step in receptor recognition and activation.

The carbamyl group in its structure is key to its pharmacological activity. ontosight.ai It makes the molecule more resistant to hydrolysis by the enzyme acetylcholinesterase compared to the acetyl group in acetylcholine (B1216132). ontosight.ai This enhanced stability prolongs the duration of action at the receptor site. ontosight.ai

Structural FeatureRole in Activity
Quaternary Ammonium Group Confers a positive charge, enabling interaction with the anionic site of cholinergic receptors. ontosight.ai
Carbamyl Moiety Provides resistance to enzymatic hydrolysis, prolonging the compound's effect compared to acetylcholine. ontosight.ai
Ester Linkage Positions the carbamyl and choline (B1196258) moieties at an appropriate distance and orientation for receptor binding.
Ethylene Bridge Provides the correct spatial separation between the cationic head and the ester group.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govlew.ro These studies progress from two-dimensional (2D) analyses to more complex three-dimensional (3D) methods to guide the design of new molecules. ijpsr.comnih.gov

2D-QSAR studies correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecule. nih.gov For classes of compounds like quaternary ammonium compounds and other cholinergic ligands, multiple linear regression (MLR) is often used to build these models. nih.gov Key descriptors that have been shown to govern the activity of such compounds include parameters related to lipophilicity (π), electronic properties (σ), and steric factors like alkyl chain length (CL) and total connectivity (T(Con)). nih.govresearchgate.net For instance, in studies of nicotine (B1678760) derivatives that also target cholinergic receptors, a combination of lipophilicity (π) and molecular volume was found to account for binding affinity, whereas electronic properties and basicity (pKa) alone were not sufficient predictors. researchgate.net

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), provide a more sophisticated analysis by considering the 3D conformation of the molecules. nih.gov These methods calculate the steric and electrostatic fields surrounding the aligned molecules and correlate these fields with biological activity. nih.govmdpi.com This approach can identify specific spatial regions where modifications to the molecule would likely increase or decrease its activity. mdpi.com For example, a 3D-QSAR model might reveal that bulky substituents are disfavored in one region of the molecule, while an increase in positive electrostatic potential is favored in another for optimal receptor interaction. nih.gov

QSAR DescriptorDescriptionRelevance to Cholinergic Agonists
Lipophilicity (π or logP) The measure of a compound's partitioning between a lipid and an aqueous phase.Influences the ability of the molecule to access the receptor and can modulate binding affinity. researchgate.net
Molecular Volume (MOL VOL) A measure of the size of the molecule.Steric bulk is critical; increased size can decrease affinity if it leads to clashes within the receptor binding site. researchgate.netrsc.org
Alkyl Chain Length (CL) The length of an alkyl substituent.For quaternary ammonium compounds, this has been shown to be a main descriptor governing biological effects. nih.gov
Steric Fields (CoMFA) Describes the spatial arrangement and bulk of a molecule.Helps define the required shape for optimal fit into the receptor's binding pocket. nih.govmdpi.com
Electrostatic Fields (CoMFA) Describes the distribution of charge in a molecule.Crucial for mapping interactions with charged or polar residues in the receptor, such as the anionic subsite. nih.govmdpi.com

Conformational Analysis and Molecular Determinants of Receptor Recognition

The biological effect of this compound is initiated by its binding to a specific site on a receptor, which triggers a conformational change in the receptor protein. researchgate.net The nicotinic acetylcholine receptor (nAChR), a key target for methylcarbamylcholine, exists in multiple conformational states, including resting, active, and desensitized. researchgate.net The precise three-dimensional structure of both the ligand and the receptor determines the success of this interaction.

Conformational analysis of methylcarbamylcholine and related agonists is essential for understanding how they fit into the receptor's binding pocket. The molecule is flexible and can adopt various shapes, but only specific conformations are active. The interaction is primarily with the receptor's ligand-binding domain (LBD). researchgate.net

Receptor DeterminantLocation/NatureRole in Recognition/Binding
Anionic Subsite Within the ligand binding pocket; composed of negatively charged amino acid residues.Engages in electrostatic interactions with the quaternary ammonium group of methylcarbamylcholine. ontosight.ai
Loop C A flexible loop in the ligand-binding domain of the nAChR.Undergoes a conformational change upon agonist binding, contributing to the stabilization of the active state. researchgate.net
Aromatic Residues Aromatic amino acids (e.g., Tyrosine, Tryptophan) lining the binding pocket.Form cation-π interactions with the quaternary ammonium head of the agonist.
N- and C-Terminal Domains The end regions of the receptor subunits.Implicated in the correct assembly of the receptor subunits (oligomerisation) and influence the ligand binding site. ucl.ac.uk

Neurochemical and Electrophysiological Investigations of Methylcarbamylcholine Chloride

Modulation of Neurotransmitter Release (e.g., Acetylcholine (B1216132) Outflow)

Methylcarbamylcholine chloride has been investigated for its role in modulating the release of neurotransmitters, particularly acetylcholine (ACh). Studies using brain slices have provided insights into its effects on ACh outflow. In experiments with mouse cortex slices, the application of N-methylcarbamylcholine chloride (NMC) was observed to influence the stimulation-induced outflow of radioactivity from tissues pre-incubated with [3H]-choline, a precursor for acetylcholine. nih.gov

The release of acetylcholine at the synaptic cleft is a tightly regulated process. Presynaptic autoreceptors, including both inhibitory muscarinic receptors and potentially facilitatory nicotinic receptors, play a crucial role in this modulation. nih.govnih.gov When muscarinic receptors are blocked, an enhancement in acetylcholine release is often observed, suggesting an underlying facilitatory mechanism. nih.gov Research has aimed to characterize the specific receptor subtypes involved in these feedback loops. For instance, nicotinic receptors are known to act as positive autoreceptors that can enhance basal acetylcholine release. nih.gov

In a study on mouse cortex, while acetylcholine itself inhibited stimulation-induced outflow, this effect was reversed to an enhancement in the presence of atropine (B194438), a muscarinic antagonist. nih.gov This suggests that the blockade of inhibitory muscarinic autoreceptors unmasks a facilitatory effect, possibly mediated by nicotinic receptors. However, the nicotinic antagonist mecamylamine (B1216088) was unable to block this facilitation, raising questions about the specific nicotinic receptor subtypes involved or the presence of other modulatory mechanisms. nih.gov

The table below summarizes the effects of different cholinergic agents on stimulation-induced acetylcholine outflow in mouse cortex slices, as described in the study by a group of researchers. nih.gov

Compound(s)Concentration(s)Effect on Stimulation-Induced Acetylcholine Outflow
Acetylcholine100 μMInhibition
Neostigmine100 μMInhibition
Atropine + Acetylcholine0.3 μM + 100 μMEnhancement
Atropine + Neostigmine0.3 μM + 100 μMEnhancement
Mecamylamine + Atropine + Acetylcholine100 μM + 0.3 μM + 100 μMNo antagonism of enhancement

Electrophysiological Effects on Neuronal Excitability and Synaptic Transmission

The electrophysiological properties of neurons, including their excitability and the efficiency of synaptic transmission, are fundamental to nervous system function. nih.govnih.gov Cholinergic signaling, through agonists like this compound, can significantly influence these properties. Acetylcholine itself acts as a neuromodulator in the brain, capable of altering neuronal excitability and shaping synaptic transmission. nih.govmdpi.com

Neuronal excitability is critically dependent on the flow of ions across the neuronal membrane, which is controlled by various ion channels. nih.govfrontiersin.org Synaptic inhibition, largely mediated by GABA and glycine (B1666218) that activate chloride-permeable channels, plays a vital role in regulating this excitability. nih.gov The strength of this inhibition is determined by the chloride gradient across the membrane. nih.gov Therefore, compounds that affect chloride homeostasis can indirectly modulate neuronal excitability. nih.govplos.orgox.ac.uk

Synaptic transmission, the process of communication between neurons, can be either excitatory or inhibitory. The balance between these two is crucial for proper circuit function. Cholinergic agonists can influence synaptic transmission by acting on presynaptic receptors to modulate neurotransmitter release or on postsynaptic receptors to alter the neuron's response to other inputs. nih.govfrontiersin.org For example, presynaptic nicotinic acetylcholine receptors (nAChRs) can enhance the release of various neurotransmitters, including glutamate (B1630785) and GABA. nih.gov Postsynaptic muscarinic acetylcholine receptors (mAChRs) can be either excitatory (M1, M3, M5) or inhibitory (M2, M4), leading to complex effects on neuronal firing. nih.gov

The table below outlines the general effects of cholinergic receptor activation on neuronal excitability and synaptic transmission.

Receptor TypeGeneral EffectMechanism
Nicotinic (Presynaptic)Increased Neurotransmitter ReleaseActivation of ionotropic receptors leading to cation influx. nih.gov
Nicotinic (Postsynaptic)Depolarization, Increased Firing RateOpening of sodium channels leading to an excitatory postsynaptic potential (EPSP). nih.govmetu.edu.tr
Muscarinic (M1, M3, M5)ExcitatoryG-protein coupled receptor activation leading to various cellular signaling events. nih.govmetu.edu.tr
Muscarinic (M2, M4)InhibitoryG-protein coupled receptor activation leading to various cellular signaling events. nih.govmetu.edu.tr

Studies on Synaptic Plasticity and Cholinergic Circuitry

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism for learning and memory. nih.govembopress.org Cholinergic signaling is known to be a significant modulator of synaptic plasticity in various brain regions. nih.govnih.gov

Studies have shown that the activation of muscarinic receptors, particularly the M1 subtype, can enhance long-term potentiation (LTP), a form of synaptic strengthening, at hippocampal synapses. nih.gov This enhancement is often dependent on the timing and concentration of the cholinergic agonist. nih.gov The cholinergic system, through its widespread projections, can thus influence the encoding and consolidation of memories by modulating the plasticity of relevant neural circuits.

The table below summarizes the key roles of cholinergic signaling in synaptic plasticity and the general functions of cholinergic circuitry.

AspectDescription
Synaptic Plasticity Cholinergic activation, often through M1 muscarinic receptors, can facilitate the induction and maintenance of long-term potentiation (LTP), a key cellular correlate of learning and memory. nih.gov
Cholinergic Circuitry Function Cholinergic neurons project throughout the brain and are involved in regulating cortical activity, attention, arousal, and cognitive processes. nih.govmdpi.com

Preclinical Research Methodologies Utilizing Methylcarbamylcholine Chloride

In Vitro Experimental Models

In vitro (Latin for "in glass") experiments using Methylcarbamylcholine chloride allow for the detailed study of its effects on biological components in a controlled environment outside of a living organism. These models are fundamental for dissecting molecular and cellular mechanisms of action.

Isolated tissue preparations maintain the local cellular architecture, providing a bridge between single-cell studies and whole-organism models. In these systems, this compound is used to selectively activate nAChRs to study neurotransmitter release and neuronal excitability.

For instance, in studies using mouse cortical slices, this compound has been shown to inhibit the stimulation-induced outflow of radiolabeled acetylcholine (B1216132). jst.go.jp This effect helps researchers understand the function of presynaptic nAChRs in modulating neurotransmitter release. jst.go.jp Similarly, preparations like rat hippocampal prisms are used to investigate how cholinergic compounds influence the release of acetylcholine, providing insight into the regulation of hippocampal circuitry. nih.gov

In non-mammalian preparations, such as the isolated parapodial muscle fibers of the marine snail Aplysia, this compound has been instrumental in differentiating between receptor subtypes. nih.gov It selectively activates a receptor linked to a cation channel, causing muscle depolarization, while other agonists like suberyldicholine (B1201299) activate a chloride-dependent hyperpolarizing response. nih.gov This specificity allows for the precise pharmacological dissection of distinct cholinergic pathways within the same tissue. nih.gov

PreparationAgonistPrimary EffectReceptor/Channel Activated
Mouse Cortical SlicesMethylcarbamylcholineInhibition of evoked Acetylcholine outflowNicotinic Autoreceptor
Aplysia Muscle FibersMethylcarbamylcholineDepolarization / ContractionCation-selective nAChR
Aplysia Muscle FibersSuberyldicholineHyperpolarizationChloride-selective nAChR

Cultured cell lines, particularly those engineered to express specific nAChR subtypes, are invaluable for detailed receptor characterization. ijper.org In these systems, radiolabeled N-[3H]methylcarbamylcholine is frequently used as a ligand in binding assays to determine the affinity and density of nAChRs on cell surfaces. nih.govnih.gov

These assays are crucial for screening new compounds and understanding the pharmacological profile of different nAChR subunits. ijper.org For example, human neuroblastoma cell lines like IMR-32, which endogenously express nAChRs, are used to investigate the neuroprotective potential of nicotinic agonists against cytotoxic insults. nih.gov By comparing the binding of various compounds against [3H]methylcarbamylcholine, researchers can identify novel ligands with specific subtype selectivity. ijper.org The development of chimeric receptors, which combine domains from nAChRs with other receptors like the 5-HT3A receptor, has enhanced the expression of certain nAChR subtypes in cell lines, facilitating their pharmacological characterization. ijper.org

Cell SystemMethodologyPurposeFinding
Human Embryonic Kidney (HEK) cellsRecombinant receptor expression & Radioligand bindingCharacterize specific nAChR subtypesChimeric receptors can enhance expression for easier study. ijper.org
IMR-32 Human Neuroblastoma cellsCytotoxicity / Neuroprotection assaysInvestigate the effects of nicotinic agentsNicotinic agonists can offer neuroprotection against glutamate-induced toxicity. nih.gov
Various Cell LinesCompetition Binding Assays with [3H]MCCDetermine binding affinity of novel compoundsIdentifies the potency and selectivity of new potential therapeutic agents. nih.gov

Synaptosomes are isolated, sealed nerve terminals that retain the essential machinery for neurotransmitter storage, release, and reuptake. ahajournals.org They are a powerful tool for studying presynaptic mechanisms. This compound is used in these preparations to probe the function of presynaptic nAChRs that modulate the release of various neurotransmitters.

Studies using rat hippocampal synaptosomes have shown that activation of nAChRs can evoke the release of acetylcholine, demonstrating the presence of autoreceptors on cholinergic terminals. nih.gov Furthermore, research indicates that different nAChR subtypes, which can be selectively activated by compounds including nicotinic agonists, modulate the release of excitatory amino acids like glutamate (B1630785) and aspartate. ahajournals.org The use of radiolabeled N-[3H]methylcarbamylcholine allows for the direct quantification of nAChR binding sites on these isolated nerve terminals, correlating receptor number with functional responses. nih.govahajournals.org

In Vivo Pharmacological Modeling in Animal Studies

In vivo (Latin for "within the living") studies in animal models, primarily rodents, are essential for understanding how the molecular effects of this compound translate into physiological and behavioral outcomes within a complex, living system.

To assess the engagement of the cholinergic system in live animals, researchers employ techniques like in vivo microdialysis. This method allows for the continuous sampling of neurotransmitters from specific brain regions in freely moving rodents. nih.gov Administration of nicotinic agonists has been shown to increase the extracellular levels of acetylcholine in brain areas like the hippocampus and cortex, confirming the ability of these compounds to activate cholinergic pathways in vivo. jst.go.jpnih.gov

These studies also reveal the broader impact of cholinergic activation on other neurotransmitter systems. For example, nicotinic stimulation can modulate the release of dopamine, norepinephrine, and glutamate in various brain regions, highlighting the integrative role of the cholinergic system in brain function. nih.govahajournals.org In specific rodent models, such as the spontaneously hypertensive rat (SHR), nicotinic agonists are used to investigate the central cholinergic system's role in cardiovascular regulation, as these rats show exaggerated pressor responses to nicotinic stimulation. nih.gov

Behavioral phenotyping involves a battery of standardized tests to assess the function of an animal's central nervous system, including learning, memory, and attention. ibro.orgmdpi.com While specific behavioral studies focusing exclusively on this compound are part of broader research into nicotinic agonists, the paradigms are well-established. Nicotinic agonists are frequently evaluated for their potential to enhance cognitive function. ahajournals.org

In these research paradigms, rodents are tested in various mazes (e.g., Morris water maze) and operant conditioning chambers to assess spatial learning and memory. nih.gov The administration of a cholinergic antagonist like scopolamine (B1681570) is often used to induce a state of cognitive impairment, creating a model against which the potential memory-enhancing effects of nicotinic agonists can be tested. frontiersin.org Automated systems like the IntelliCage allow for the long-term, high-throughput monitoring of group-housed animals, enabling the assessment of spontaneous behavior, learning, and memory with minimal experimenter interference. biorxiv.org These approaches are critical for characterizing the behavioral consequences of engaging cholinergic pathways with selective agonists. biorxiv.org

Synthesis and Chemical Biology Approaches for Methylcarbamylcholine Chloride Analogs

Synthetic Pathways and Methodological Advancements for Core Structure

The synthesis of analogs often starts with modifications of existing nicotinic ligands or the construction of novel heterocyclic frameworks that mimic the essential pharmacophoric elements of methylcarbamylcholine. The goal is to retain the core binding features while introducing new functionalities.

Methodological advancements have focused on creating more efficient and versatile synthetic routes. For instance, in the development of cytisine (B100878) derivatives, which are potent nAChR ligands, synthetic strategies have been adapted to allow for the introduction of substituents at specific positions, such as the 9- and 10-positions of the core structure. nih.gov One approach involved modifying O'Neill's synthetic strategy to incorporate desired structural changes. nih.gov This began with the synthesis of simplified cytisine analogs by deleting a bond in the core tricyclic structure, followed by the preparation of more complex derivatives that retained the core framework but included substituents on the pyridone ring. nih.gov

Another example is the synthesis of analogs for the nAChR agonist anabaseine. A key strategy involves the preparation of stable analogs representing different ionic forms that exist at physiological pH to determine which form interacts with the receptor binding site. mdpi.com The synthesis of one such analog, 2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine (B1229464) monohydrogen chloride (PTHP), involves the reaction of ethyl nicotinate (B505614) with 1,3-diaminopropane (B46017) followed by purification through recrystallization. mdpi.com These synthetic efforts are often guided by computational modeling to predict the binding affinity of the designed molecules.

Key reaction types in the synthesis of these analogs include:

Suzuki and Stille coupling reactions: Used to introduce various aryl or vinyl groups onto the core heterocyclic structure. nih.gov

Borane (B79455) reduction: Employed for the reduction of carboxylic acids to alcohols, a necessary step in creating certain functionalized starting materials. nih.gov

N-protection and deprotection: Standard techniques used to manage reactive sites during multi-step syntheses. nih.gov

These synthetic endeavors have led to the creation of ligands with significantly enhanced selectivity for specific nAChR subtypes, which is a critical aspect of developing targeted therapeutic agents. nih.gov

Table 1: Selected Synthetic Reactions for nAChR Ligand Analogs

Reaction TypeDescriptionExample ApplicationReference
Suzuki CouplingA palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an organoboron compound and an organohalide.Coupling of various boronic acids with a halogenated cytisine precursor to create 9-substituted derivatives. nih.gov
Borane ReductionThe reduction of a carboxylic acid functional group to a primary alcohol using a borane reagent.Preparation of a key starting material by reducing 2-chloro-6-methoxyisonicotinic acid. nih.gov
Condensation ReactionA reaction where two molecules combine to form a larger molecule, with the loss of a small molecule such as water.Reaction of 1,3-diaminopropane with an ester to form a tetrahydropyrimidine (B8763341) ring system. mdpi.com

Derivatization Strategies for Pharmacological Probes

Derivatization involves chemically modifying a parent compound to create analogs with altered properties. In the context of methylcarbamylcholine, derivatization is a powerful tool for developing pharmacological probes to explore nAChR structure and function. The strategy aims to introduce specific chemical groups that can enhance binding affinity, improve subtype selectivity, or serve as reporters.

A primary goal of derivatization is to achieve selectivity for different nAChR subtypes, as these subtypes have distinct physiological roles and locations in the nervous system. nih.gov For example, introducing substituents at the 10-position of cytisine has yielded analogs with over 3000-fold selectivity for the α4β2 nAChR subtype over the α3β4 subtype in binding assays. nih.gov These selective ligands are invaluable tools for studying the specific functions of the α4β2 receptors, which are implicated in conditions like nicotine (B1678760) dependence. nih.gov

Strategies for derivatization include:

Introducing hydrophobic or hydrogen-bonding groups: This can significantly alter the binding affinity and selectivity of a ligand. For instance, adding an alkynyl group to the pyridine (B92270) ring of some nicotinic agonists was found to increase selectivity for nAChRs containing β2 subunits. nih.gov

Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties can fine-tune the pharmacological profile of a molecule.

Rational design using 3D-QSAR: Three-dimensional quantitative structure-activity relationship models are used to guide the synthesis of new derivatives. By analyzing the steric, electrostatic, and hydrophobic properties of a series of compounds, researchers can predict which modifications are likely to improve binding affinity and selectivity. uni-duesseldorf.de

These derivatized analogs serve as pharmacological probes in various assays, including competitive binding experiments and functional assays like rubidium ion (⁸⁶Rb⁺) efflux studies, to characterize their interaction with different nAChR subtypes. nih.gov

Isotopic Labeling Techniques for Receptor Mapping and Tracing

Isotopic labeling is a cornerstone technique in chemical biology for tracing the fate of molecules in biological systems and for mapping receptor distributions. This involves replacing one or more atoms of a molecule with their isotope, which has a different mass but identical chemical properties. nih.gov For methylcarbamylcholine and its analogs, both radioactive and stable isotopes are used.

Radioisotopic Labeling: A common approach involves using tritium (B154650) ([³H]) to label the ligand. For example, [³H]methylcarbamylcholine is widely used in radioligand binding assays to quantify and characterize nAChRs in brain tissue and cell lines. nih.govmdpi.comunifi.it These assays are fundamental for determining the binding affinity (Ki values) of newly synthesized, unlabeled analogs by measuring their ability to compete with and displace the radiolabeled ligand from the receptor.

Stable Isotope Labeling (SIL): SIL coupled with mass spectrometry (MS) has emerged as a powerful technique for quantitative biomarker analysis and metabolic tracing. nih.govnih.gov In this method, stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) are incorporated into the analog. nih.gov

Key SIL techniques and their applications include:

Stable Isotope Dilution (SID): An isotopically labeled standard of a known concentration is added to a biological sample. This "spiked" standard acts as an internal reference, allowing for precise and absolute quantification of the unlabeled analog by MS. nih.gov

Chemical Isotope Labeling (CIL): This in vitro technique uses reagents to attach an isotopic tag to a specific functional group present in a class of molecules. doi.org For instance, reagents targeting amine or carboxylic acid groups can be used to label a range of metabolites or potential drug candidates in a sample, aiding in their identification and quantification. nih.gov

Metabolic Labeling: In this in vivo or in-cell approach, an isotopically labeled precursor (e.g., ¹³C-glucose or ¹³C-glutamine) is supplied to a biological system. nih.govnih.gov The organism or cells incorporate the isotope into downstream metabolites through normal metabolic pathways. nih.gov By tracing the path of the isotope, researchers can map metabolic fluxes and understand how a system utilizes specific nutrients. escholarship.orgisotope.com While not a direct labeling of the drug analog itself, this method provides critical information about the metabolic environment in which the receptor and ligand interact.

These labeling techniques provide unparalleled insight into the dynamic interactions between ligands and their receptors within complex biological systems, from quantifying binding sites to tracing metabolic pathways in vivo. nih.govnih.gov

Table 2: Isotopic Labeling Techniques and Applications

TechniqueIsotope UsedPrinciplePrimary ApplicationReference
Radioligand BindingTritium (³H)A radiolabeled ligand binds to a receptor. Its displacement by an unlabeled compound is measured to determine binding affinity.Receptor quantification and characterization; affinity screening of new analogs. nih.govmdpi.com
Stable Isotope Dilution (SID)¹³C, ¹⁵N, ²HA known amount of a heavy isotope-labeled standard is added to a sample for use as an internal standard.Absolute quantification of a target compound in a biological matrix. nih.gov
Chemical Isotope Labeling (CIL)¹³C, ²HA reagent tags a specific functional group (e.g., amine) with a light or heavy isotopic label.Relative quantification and identification of metabolites or compounds with a specific functional group. doi.org
Metabolic Tracing¹³C, ¹⁵NAn isotopically labeled nutrient is introduced into a biological system to trace its incorporation into metabolic pathways.Mapping metabolic fluxes and understanding pathway activity in vivo or in vitro. nih.govescholarship.org

Comparative Pharmacology of Cholinergic Agonists and Antagonists Including Methylcarbamylcholine Chloride

Comparative Potency and Efficacy Profiling with Other Cholinergic Ligands (e.g., Acetylcholine (B1216132), Carbachol (B1668302), Bethanechol)

Methylcarbamylcholine chloride is a structural analogue of carbachol and exhibits activity as a cholinergic agonist, similar to acetylcholine, carbachol, and bethanechol (B1168659). nih.gov Its potency and efficacy, however, differ from these other well-known cholinergic ligands.

The potency of a cholinergic agonist is often measured by its EC₅₀ value, which is the concentration required to elicit 50% of the maximum response. In studies on guinea-pig small intestine longitudinal smooth muscle, the potencies of various muscarinic agonists have been compared. For instance, acetylcholine and oxotremorine-M were found to be 3.5 to 4.5 times more potent than carbachol, while bethanechol was nine times less potent than carbachol. nih.gov

Methylcarbamylcholine, also referred to as N-methyl-carbachol, has been shown to be less potent than carbachol in certain preparations. In contracting the rat isolated ileum, methylcarbamylcholine was approximately 42 times less potent than carbachol. nih.gov This difference in potency highlights the impact of the N-methyl group on the molecule's interaction with muscarinic receptors in this tissue.

The carbamyl group present in the structure of this compound, similar to carbachol and bethanechol, confers resistance to hydrolysis by acetylcholinesterase. ontosight.aidrugbank.com This contrasts with acetylcholine, which is rapidly broken down by this enzyme. ontosight.ai This resistance prolongs the duration of action of carbamylcholine (B1198889) derivatives at the receptor site. ontosight.ai

The following table summarizes the comparative potencies of various cholinergic agonists in different experimental models.

AgonistComparative PotencyTissue/Model
Methylcarbamylcholine ~42 times less potent than carbacholRat isolated ileum contraction nih.gov
Acetylcholine 3.5 to 4.5 times more potent than carbacholGuinea-pig small intestine smooth muscle nih.gov
Bethanechol 9 times less potent than carbacholGuinea-pig small intestine smooth muscle nih.gov
Oxotremorine-M 3.5 to 4.5 times more potent than carbacholGuinea-pig small intestine smooth muscle nih.gov

Differential Receptor Selectivity Comparisons

Cholinergic agonists can exhibit selectivity for either nicotinic or muscarinic acetylcholine receptors, and further selectivity for subtypes within these major classes. This compound demonstrates a notable selectivity for nicotinic acetylcholine receptors over muscarinic receptors. nih.gov

In rat isolated sympathetic ganglia, the depolarizing effects of both methylcarbamylcholine and carbachol were inhibited by the nicotinic antagonist d-tubocurarine, but not by the muscarinic antagonist atropine (B194438). nih.gov Furthermore, methylcarbamylcholine was found to stimulate the release of [³H]noradrenaline from cultured adrenal medullary cells, an effect largely blocked by the nicotinic antagonist mecamylamine (B1216088), with atropine showing less of a blockade. nih.gov

Contrasting this, in the frog isolated rectus abdominis muscle, the contraction induced by methylcarbamylcholine was completely blocked by d-tubocurarine. However, the contraction caused by carbachol was only partially inhibited by either atropine or d-tubocurarine, indicating a mixed nicotinic and muscarinic action for carbachol in this tissue, whereas methylcarbamylcholine's effect was predominantly nicotinic. nih.gov

While methylcarbamylcholine does have some muscarinic activity, as evidenced by its ability to contract the rat isolated ileum in an atropine-sensitive manner, its potency is significantly lower than that of carbachol. nih.gov This suggests a preferential, though not exclusive, action at nicotinic receptors. Research has utilized radiolabeled N-methyl-carbamylcholine to specifically study nicotinic acetylcholine receptors in the brain. nih.govnih.gov

The table below outlines the differential receptor selectivity of methylcarbamylcholine compared to carbachol.

CompoundReceptor PreferenceEvidence
Methylcarbamylcholine Nicotinic- Effects on rat sympathetic ganglia and adrenal medullary cells blocked by nicotinic antagonists. nih.gov - Contraction of frog rectus abdominis muscle completely blocked by a nicotinic antagonist. nih.gov - Significantly less potent at muscarinic receptors in rat ileum compared to carbachol. nih.gov
Carbachol Mixed Nicotinic/Muscarinic- Effects on rat sympathetic ganglia blocked by a nicotinic antagonist. nih.gov - Contraction of frog rectus abdominis muscle partially inhibited by both nicotinic and muscarinic antagonists. nih.gov

Interactions with Cholinesterase Inhibitors and Receptor Antagonists

The pharmacological effects of this compound can be modulated by other drugs that act on the cholinergic system, namely cholinesterase inhibitors and receptor antagonists.

Cholinesterase Inhibitors:

Cholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine, increase the synaptic concentration of acetylcholine by preventing its breakdown. medscape.com The concurrent use of a cholinergic agonist like methylcarbamylcholine with a cholinesterase inhibitor would be expected to lead to synergistic effects, potentially resulting in an intensified cholinergic response. gov.bc.ca This is because both classes of drugs ultimately increase the stimulation of acetylcholine receptors. The clinical use of cholinesterase inhibitors is primarily for conditions like Alzheimer's disease to compensate for cholinergic deficits. nih.govnih.gov

Receptor Antagonists:

Cholinergic receptor antagonists block the action of agonists at acetylcholine receptors. These antagonists can be classified as either nicotinic or muscarinic.

Nicotinic Antagonists: As established, the effects of methylcarbamylcholine at nicotinic receptors are inhibited by nicotinic antagonists. For example, d-tubocurarine and mecamylamine have been shown to block the actions of methylcarbamylcholine in various experimental preparations. nih.gov

Muscarinic Antagonists: The muscarinic effects of methylcarbamylcholine, although weaker, are susceptible to blockade by muscarinic antagonists like atropine. nih.gov Atropine has been shown to completely block the contractile effect of methylcarbamylcholine on the rat isolated ileum. nih.gov

The interaction between cholinergic agonists and antagonists is a fundamental concept in pharmacology, where antagonists compete with agonists for receptor binding sites. merckmanuals.com The table below provides a summary of the expected interactions.

Interacting Drug ClassExample DrugsExpected Effect with this compoundMechanism of Interaction
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineSynergistic/Potentiated Cholinergic EffectsIncreased availability of acetylcholine at the synapse, combined with direct receptor stimulation by methylcarbamylcholine. medscape.comgov.bc.ca
Nicotinic Receptor Antagonists d-Tubocurarine, MecamylamineAntagonism of Nicotinic EffectsCompetitive blockade of nicotinic acetylcholine receptors. nih.gov
Muscarinic Receptor Antagonists AtropineAntagonism of Muscarinic EffectsCompetitive blockade of muscarinic acetylcholine receptors. nih.gov

Computational and Molecular Interaction Analysis of Methylcarbamylcholine Chloride

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For methylcarbamylcholine chloride, docking studies are primarily focused on its interaction with various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). These in silico studies are crucial for understanding the specific molecular interactions that lead to receptor activation.

Docking simulations of methylcarbamylcholine into the agonist binding site of nAChRs reveal several key interactions that are characteristic of nicotinic agonists. The binding pocket of nAChRs is an aromatic cage, and the positively charged quaternary ammonium (B1175870) group of methylcarbamylcholine forms a strong cation-π interaction with the electron-rich aromatic side chains of tryptophan residues, such as TrpB, and tyrosine residues within the binding site. pnas.orgmdpi.com This interaction is a major determinant of binding affinity for many nAChR ligands. pnas.org

In addition to the cation-π interaction, the carbonyl group of the carbamate (B1207046) moiety in methylcarbamylcholine acts as a hydrogen bond acceptor , forming hydrogen bonds with backbone amide hydrogens or side-chain hydrogens of amino acids like asparagine or threonine in the binding pocket. The methyl group on the carbamate can also engage in van der Waals interactions with hydrophobic residues, further stabilizing the bound conformation.

The chloride ion, as the counterion, is generally considered to be solvated in the extracellular environment and does not typically participate directly in the primary binding interactions within the receptor's aromatic cage. However, its presence is essential for maintaining charge neutrality of the compound.

A study characterizing the binding of [3H]N-methyl-carbamylcholine ([3H]methyl-carbachol) to rat cerebral cortex membranes found that it binds with high affinity to a population of nicotinic sites. nih.gov The binding was potently inhibited by nicotinic agonists and antagonists, confirming its specificity for nAChRs. nih.gov Such experimental data is invaluable for validating the predictions made by molecular docking simulations.

Table 1: Key Molecular Interactions of Methylcarbamylcholine at the nAChR Binding Site Predicted by Molecular Docking

Interaction TypeMethylcarbamylcholine MoietynAChR Residue Examples
Cation-π InteractionQuaternary Ammonium GroupTryptophan (e.g., TrpB), Tyrosine
Hydrogen BondingCarbonyl Oxygen (Acceptor)Asparagine, Threonine (backbone or side chain)
Van der WaalsMethyl GroupsLeucine, Valine, Phenylalanine

Molecular Dynamics Simulations of Ligand-Bound Receptors

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes, the stability of interactions, and the role of solvent molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from simulations of the closely related neurotransmitter, acetylcholine (ACh), and other nicotinic agonists at nAChRs. mdpi.complos.org

Upon binding of an agonist like methylcarbamylcholine, MD simulations typically show a significant conformational change in the receptor, particularly in the "C-loop" of the binding site. plos.org This loop closes over the bound ligand, trapping it and initiating the cascade of events that leads to ion channel opening. The stability of the cation-π and hydrogen bonding interactions observed in docking studies can be assessed throughout the simulation, providing a measure of their strength and persistence.

The dynamic nature of the receptor means that the binding pocket is not rigid. MD simulations can reveal the flexibility of the active site residues and how they adapt to the size and shape of the bound ligand. This "induced fit" mechanism is a key aspect of molecular recognition. nih.gov The presence of the agonist in the binding site has been shown to stabilize the catalytic triad (B1167595) setup and tighten both the esteratic and anionic subsites for better binding. nih.gov

Table 2: Typical Insights from Molecular Dynamics Simulations of Nicotinic Agonists at nAChRs

Simulation ObservationDescription
C-loop DynamicsThe C-loop of the receptor closes over the bound agonist, a key event in receptor activation.
Interaction StabilityThe persistence of key interactions like cation-π and hydrogen bonds over the simulation time.
Water DynamicsThe role of individual water molecules in mediating ligand-receptor interactions and the energetic consequences of their displacement.
Receptor FlexibilityThe conformational changes in the binding site residues to accommodate the ligand (induced fit).
Global Conformational ChangesPropagation of the binding signal from the extracellular domain to the transmembrane domain, leading to channel gating.

Pharmacophore Development and Virtual Screening Applications

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are developed based on the structures of known active ligands and their interactions with the target receptor. For nicotinic agonists like methylcarbamylcholine, the key pharmacophoric features have been well-characterized. nih.govnih.gov

The essential features of a nicotinic agonist pharmacophore include:

A cationic center: This is typically a quaternary ammonium group, which is crucial for the cation-π interaction. In methylcarbamylcholine, this is the trimethylammonium group.

A hydrogen bond acceptor: This feature is necessary for forming a key hydrogen bond that helps to orient the ligand in the binding site. The carbonyl oxygen of the carbamate group in methylcarbamylcholine serves this role.

A defined distance and spatial relationship between the cationic center and the hydrogen bond acceptor. This ensures that the ligand can simultaneously engage with the critical residues in the nAChR binding site.

Pharmacophore models derived from agonists like methylcarbamylcholine are powerful tools for virtual screening. mdpi.com Large chemical databases can be computationally screened to identify novel compounds that match the pharmacophore model. These "hits" can then be subjected to more detailed computational analysis, such as molecular docking, and eventually experimental testing. This approach accelerates the discovery of new and potentially more selective or potent nAChR ligands. The development of pharmacophore models unique to specific nAChR subtypes, such as the α4α4 binding site, allows for the targeted design of site-selective therapeutic agents. nih.gov

Table 3: Key Pharmacophoric Features of Nicotinic Agonists

Pharmacophoric FeatureExample from MethylcarbamylcholineCorresponding Receptor Interaction
Cationic Center (Positive Ionizable)Trimethylammonium GroupCation-π interaction with aromatic residues (e.g., Tryptophan)
Hydrogen Bond AcceptorCarbonyl OxygenHydrogen bond with donor groups in the binding site
Hydrophobic FeaturesMethyl GroupsVan der Waals interactions with hydrophobic pockets

Quantum Mechanical Calculations for Binding Energy Contributions

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a more accurate description of the electronic effects involved in ligand-receptor interactions compared to classical molecular mechanics force fields. nih.govspringernature.comscispace.com These methods are particularly valuable for calculating the energetic contributions of specific interactions, such as the cation-π interaction, which has a significant quantum mechanical component.

For methylcarbamylcholine, QM calculations can be used to precisely determine the strength of the cation-π interaction between its quaternary ammonium group and the aromatic rings of tryptophan or tyrosine residues in the nAChR binding site. pnas.orgnih.gov These calculations involve solving the Schrödinger equation for the electronic structure of the interacting system. Studies on model systems, such as the interaction of tetramethylammonium (B1211777) with benzene, have been used to benchmark and understand these interactions. acs.org The binding energy is influenced by factors such as the distance and orientation between the cation and the aromatic ring. nih.gov

In a QM/MM approach, the ligand (methylcarbamylcholine) and the key interacting residues of the receptor are treated with a high-level QM method, while the rest of the protein and the solvent are treated with a more computationally efficient MM force field. researchgate.net This allows for the accurate calculation of binding energies in a way that is computationally tractable for large biological systems.

The total binding free energy is a sum of several components, including electrostatic interactions, van der Waals interactions, polarization effects, and solvation energies. QM/MM calculations provide a more rigorous estimation of the electrostatic and polarization components, which are often not perfectly captured by classical force fields. springernature.com For instance, the polarization of the ligand by the electric field of the receptor's active site can significantly contribute to the binding affinity.

Table 4: Representative Contributions to Ligand Binding Energy from a QM/MM Study

Energy ComponentDescriptionTypical Contribution
ΔEQM The quantum mechanical energy of the ligand and key receptor residues.Major contributor, captures electronic effects.
ΔEMM The molecular mechanical energy of the rest of the system.Accounts for van der Waals and electrostatic interactions of the larger environment.
ΔGsolv The free energy of solvation.Represents the energy change associated with transferring the ligand from solvent to the binding site. Often opposes binding.
-TΔS The entropic contribution to binding.Accounts for changes in translational, rotational, and vibrational freedom upon binding. Generally opposes binding.

Note: The values in this table are illustrative and can vary significantly depending on the specific ligand-receptor system and the computational methods used.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing Methylcarbamylcholine chloride’s binding affinity to nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Radioligand binding assays using [³H]-methylcarbamylcholine are standard. Protocols involve incubating receptor-rich membrane preparations (e.g., rat brain homogenates) with the radiolabeled compound and competing ligands. Data analysis via Scatchard plots or nonlinear regression determines dissociation constants (Kd) and receptor density (Bmax). Ensure pH stability (physiological pH ~7.4) to maintain ligand-receptor interaction fidelity .

Q. How should researchers optimize the synthesis of this compound to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization includes:

  • Stepwise purification : Use column chromatography (silica gel, methanol/chloroform eluent) to isolate intermediates.
  • Characterization : Confirm structural identity via ¹H/¹³C NMR (e.g., methylcarbamyl proton resonance at δ ~2.8 ppm) and mass spectrometry (expected molecular ion peak at m/z 196.675).
  • Yield improvement : Adjust stoichiometry of methyl isocyanate and choline chloride precursors, monitoring reaction completion via TLC .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound in pharmacological studies?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>98%).
  • Elemental analysis : Verify empirical formula (C₇H₁₇ClN₂O₂) by comparing calculated vs. observed C/H/N percentages.
  • Ion chromatography : Quantify chloride content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the binding affinities of this compound across different nAChR subtypes?

  • Methodological Answer :

  • Subtype-specific assays : Compare binding in α4β2 vs. α7 nAChR subtypes using heterologous expression systems (e.g., HEK293 cells).
  • pH modulation : Test binding at varying pH levels (5.5–8.5) to identify ionization-dependent interactions, as seen in analogous studies with anabaseine .
  • Computational docking : Use molecular dynamics simulations to model ligand-receptor interactions, focusing on electrostatic contributions from quaternary ammonium groups .

Q. What methodological considerations are essential when designing comparative studies between this compound and its structural analogs?

  • Methodological Answer :

  • Analog design : Synthesize stable analogs (e.g., cyclic iminium forms) to mimic ionization states, as demonstrated in anabaseine studies.
  • Functional assays : Combine binding affinity measurements (IC₅₀) with electrophysiological recordings (e.g., two-electrode voltage clamp in Xenopus oocytes) to correlate binding with receptor activation.
  • Control for stereochemistry : Use chiral chromatography to isolate enantiomers, as stereochemical variations significantly impact nAChR activity .

Q. How does the ionization state of this compound influence its pharmacological activity, and what experimental approaches can elucidate this?

  • Methodological Answer :

  • pH titration studies : Measure ligand potency (EC₅₀) at varying pH levels to correlate ionization (e.g., monocationic vs. dicationic forms) with receptor activation.
  • Analog substitution : Replace the methylcarbamyl group with non-ionizable moieties (e.g., acetyl) to isolate charge-dependent effects.
  • Spectroscopic analysis : Use UV-Vis or fluorescence spectroscopy to monitor protonation states under physiological conditions .

Notes for Reproducibility

  • Experimental documentation : Follow guidelines from Beilstein Journal of Organic Chemistry:
    • Include synthesis protocols, purity data, and spectral signatures in supplementary materials.
    • For receptor assays, specify membrane preparation methods, buffer compositions, and equipment calibration details .
  • Data contradiction resolution : Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry alongside radioligand assays) .

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Methylcarbamylcholine chloride
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Methylcarbamylcholine chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.